
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a hydroxyl group at the third position of the proline ring and an ethyl ester group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride typically involves the esterification of (3S)-3-Hydroxy-D-proline with ethanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role in collagen synthesis and wound healing.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-D-proline ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in proline metabolism. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxy-L-proline: Similar structure but different stereochemistry.
(3S)-3-Hydroxy-D-proline: Lacks the ethyl ester group.
(3S)-3-Hydroxy-D-proline methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(3S)-3-Hydroxy-D-proline ethyl ester hydrochloride is unique due to the presence of both the hydroxyl and ethyl ester groups, which confer specific chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
KHKHSMQEXQMAOE-RIHPBJNCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1)O.Cl |
Canonical SMILES |
CCOC(=O)C1C(CCN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


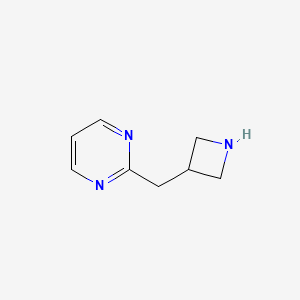
![Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12986425.png)
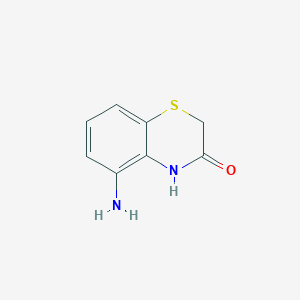
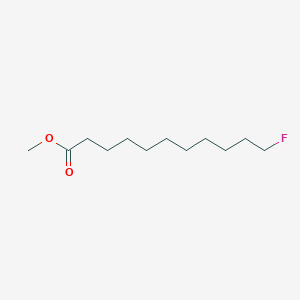
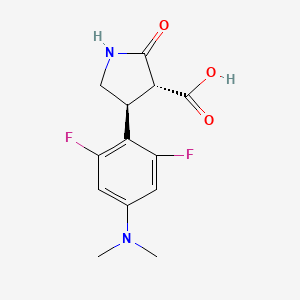


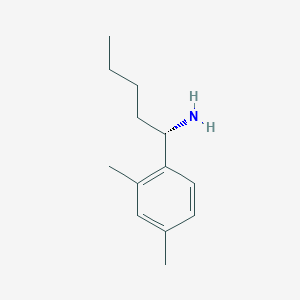
![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)

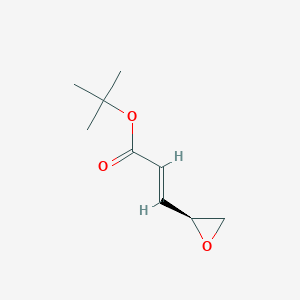
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
